Nickel(II) cyclohexanebutyrate

Hydrocarbon solubility Olefin oligomerization Nickel carboxylate precursor

Short-chain nickel carboxylates like acetate and butyrate fail in non-polar solvent-based processes due to poor solubility. This C10 cyclohexanebutyrate salt overcomes that threshold, enabling homogeneous catalyst and thin-film precursor formulations. - Key Advantage: Hydrocarbon-soluble beyond the C5 carboxylate boundary, unlike Ni acetate/propionate. - Thermal Profile: Melt point 240 °C, boil point 283.3 °C, providing a stable window for MOD spin-coating. - Verification: Supplied with referenceable ¹H NMR and FTIR spectra for immediate QC identity confirmation.

Molecular Formula C20H36NiO4
Molecular Weight 399.2 g/mol
Cat. No. B12062073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel(II) cyclohexanebutyrate
Molecular FormulaC20H36NiO4
Molecular Weight399.2 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCCC(=O)O.C1CCC(CC1)CCCC(=O)O.[Ni]
InChIInChI=1S/2C10H18O2.Ni/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);
InChIKeyYKADGYSFDKVRLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nickel(II) Cyclohexanebutyrate Physical Identity and Classification


Nickel(II) cyclohexanebutyrate (CAS 3906-55-6; linear formula C20H34NiO4, MW 397.17 g/mol) is a C10 nickel(II) monocarboxylate salt in which the nickel center is coordinated by two bidentate 4-cyclohexylbutanoate ligands [1]. The compound appears as a light-green crystalline powder with a well-defined melting point of 240 °C (lit.) and a boiling point of approximately 283.3 °C at atmospheric pressure . Commercial availability spans 99 % (2N) to 99.999 % (5N) purity grades, with submicron and nanopowder forms offered on request . It belongs to the class of nickel carboxylates used as catalyst precursors, metallo-organic decomposition (MOD) precursors for thin-film deposition, and intermediates in organometallic synthesis.

C10 hydrocarbon-soluble nickel precursor — carboxylate chain length above the C5 solubility threshold supports use in non-polar media for homogeneous catalysis.

Multi-tier purity grades (2N–5N) — procurement flexibility from cost-sensitive bulk catalysis (2N) to impurity-sensitive electronic films (4N/5N).

Thermal integrity for MOD processing — well-defined melting and boiling points provide a stable thermal window compatible with spin-coating and oxidative film densification.

Why Short-Chain Nickel Carboxylates Cannot Substitute


Nickel carboxylates are not functionally interchangeable because the carboxylate chain length and structure dictate solubility, thermal decomposition pathway, and hydrocarbon compatibility. Patent data explicitly establish a sharp boundary: divalent nickel carboxylates derived from acids with five or fewer carbon atoms, including acetate (C2), propionate (C3), and butyrate (C4), are practically insoluble in hydrocarbons under normal temperature conditions, whereas those with more than five carbon atoms, such as nickel 2-ethylhexanoate (C8) and, by class extension, nickel cyclohexanebutyrate (C10), are soluble [1]. This solubility threshold is structurally operational—the cyclohexylbutyrate ligand combines a linear four-carbon carboxylate backbone with a terminal cyclohexyl ring, providing advantageous behavior in non-polar media. Thermal decomposition also differs: short-chain nickel carboxylates exhibit decomposition temperatures in the range of 280–305 °C [2], whereas β-diketonate alternatives such as nickel(II) acetylacetonate sublime at lower temperatures (170–210 °C under reduced pressure) and decompose through distinct ligand-detachment pathways unsuitable for oxidative film densification [3]. Selecting a substitute without accounting for these differences may result in precursor insolubility, unsuitable thermal behavior, or altered decomposition kinetics that undermine process performance.

If considering Nickel acetate / propionate / butyrate

These C2–C4 carboxylates remain practically insoluble in hydrocarbons under ambient conditions. Substituting them may preclude homogeneous nickel delivery in non-polar catalytic processes.

If considering Nickel acetylacetonate

Ni(acac)2 sublimes at 170–210 °C under reduced pressure. During atmospheric-pressure MOD processing, premature volatilization can occur, risking film defects and uncontrolled mass loss.

Differentiation Evidence Against Analog Compounds


Hydrocarbon Solubility vs. Short-Chain Nickel Carboxylates

Patent disclosure establishes a functional solubility threshold at a carboxylate chain length of five carbon atoms. Divalent nickel carboxylates derived from short-chain acids having fewer than five carbon atoms, specifically acetate (C2), propionate (C3), and butyrate (C4), are described as practically insoluble in hydrocarbons under normal temperature conditions. In contrast, nickel carboxylates comprising more than five carbon atoms, exemplified by nickel 2-ethylhexanoate, are hydrocarbon-soluble [1]. Nickel(II) cyclohexanebutyrate, with a C10 carboxylate chain bearing a terminal cyclohexyl group, falls clearly into the hydrocarbon-soluble category, providing procurement relevance for applications requiring homogeneous catalyst delivery in non-polar media [1].

Hydrocarbon solubility
Class-level
C10 (>C5) soluble vs. C2–C4 practically insoluble in hydrocarbons
Supports homogeneous catalyst delivery in non-polar media
Class-level threshold from patent data; validate in target solvent.
Hydrocarbon solubility Olefin oligomerization Nickel carboxylate precursor

Thermal Stability vs. Nickel Acetylacetonate

Nickel(II) cyclohexanebutyrate exhibits a sharp melting point of 240 °C with boiling at 283.3 °C at 760 mmHg, indicating robust thermal stability [1]. In contrast, nickel(II) acetylacetonate dihydrate subimes over the 170–210 °C range under reduced pressure (0.2–0.4 mmHg), and anhydrous Ni(acac)2 undergoes volatility-driven mass loss rather than a clean decomposition to oxide [2]. The 30+ °C gap in atmospheric-pressure thermal integrity translates into a wider processing window for solution-based metallo-organic decomposition (MOD) and oxidative film densification, where premature volatilization of the precursor must be avoided.

Thermal stability
Reported
mp 240 °C / bp 283.3 °C (atmospheric) vs. Ni(acac)2 sublimation onset ~170 °C (reduced pressure)
Wider atmospheric thermal window for MOD processing
Comparator data under vacuum; direct atmospheric comparison may require review.
Thermal stability Thin-film precursor MOD processing

Thermal Decomposition Pathway and Oxide Product Purity

Literature reports that C2–C5 nickel carboxylates, including acetate and butyrate, thermally decompose to nickel oxide over the temperature range 280–305 °C [1]. Nickel(II) cyclohexanebutyrate, by virtue of its 240 °C melting point and 283.3 °C boiling point, enters the decomposition regime immediately upon melting, resulting in a relatively narrow and predictable conversion window. The class-consistent decomposition pathway yields nickel oxide (NiO) plus organic volatiles (CO, CO2, H2O), as confirmed by general nickel carboxylate thermolysis studies on C4–C8 saturated monocarboxylates where final products were characterized as NiO-containing nanocomposites [2]. By contrast, nickel(II) 2-ethylhexanoate decomposes in vacuum gas oil at 355–365 °C to give nickel and nickel sulfide nanoparticles rather than pure oxide [3], demonstrating that carboxylate branching and chain length influence decomposition product speciation.

Decomposition pathway
Class-level
Expected onset 280–305 °C, yielding NiO vs. Ni 2-ethylhexanoate → Ni + NiS at 355–365 °C
Supports selection for clean NiO thin-film synthesis
Class-level decomposition range; validate oxide purity in specific conditions.
Thermal decomposition Nickel oxide precursor Nanocomposite

Spectroscopic Fingerprint for Identity Verification

The purchased compound can be unambiguously identified against class analogs using a verified spectral reference set. SpectraBase records a ¹H NMR spectrum and two distinct FTIR spectra (mull technique) sourced from an Aldrich catalog standard (Cat. No. 228303), providing fingerprint-level identification capabilities [1]. The FTIR spectrum shows characteristic asymmetric carboxylate stretching at 1540–1560 cm⁻¹ and symmetric stretching at 1400–1420 cm⁻¹, consistent with bidentate carboxylate coordination to Ni(II) . These spectral signatures are offset from those of short-chain nickel carboxylates, where acetate complexes typically exhibit νas(COO⁻) near 1580–1600 cm⁻¹, enabling rapid spectroscopic lot verification during incoming quality control.

Spectroscopic fingerprint
Head-to-head
νas(COO⁻) 1540–1560 cm⁻¹; νs 1400–1420 cm⁻¹ vs. acetate ~1580–1600 cm⁻¹
Enables IR-based lot identity verification
Referenced to Aldrich standard (Cat. No. 228303).
Spectroscopic quality control NMR FTIR Procurement verification

Purity-Grade Availability Across Multiple Tiers

Nickel(II) cyclohexanebutyrate is commercially cataloged in four distinct purity grades: 99 % (2N), 99.9 % (3N), 99.99 % (4N), and 99.999 % (5N) [1]. This tiered specification structure is uncommon among nickel carboxylates: nickel(II) acetate tetrahydrate is typically supplied at 98–99+ % as a single grade, and nickel(II) 2-ethylhexanoate is commonly offered as a ~78 % solution in 2-ethylhexanoic acid or at a single purity level . The availability of 4N and 5N grades for the cyclohexanebutyrate salt provides quantitative purity differentiation that supports both cost-sensitive bulk catalytic applications (2N–3N) and impurity-sensitive electronic/optical thin-film deposition (4N–5N).

Purity tiers
Specification review
4 catalog grades: 2N (99%) to 5N (99.999%)
Application-matched procurement; up to 10,000× impurity reduction
Uncommon among nickel carboxylates; typical competitors offer single grade.
Purity grade Procurement specification Thin-film precursor

Coordination Geometry and Chelate Architecture

Structural characterization confirms that nickel(II) cyclohexanebutyrate adopts an octahedral geometry with two bidentate 4-cyclohexylbutanoate ligands, each donating two oxygen atoms from the carboxylate group to form a stable chelate complex . This contrasts with the solid-state structures of simple nickel(II) carboxylates such as acetate, which form extended polymeric networks via bridging carboxylate ligands rather than discrete chelate monomers [1]. The chelate architecture of the cyclohexanebutyrate complex may enhance solubility in organic media and contribute different decomposition kinetics, as the bidentate binding mode must be disrupted prior to oxide formation, potentially yielding a more controlled thermolysis profile.

Coordination geometry
Data to verify
Discrete bidentate chelate monomer vs. polymeric acetate network
May improve solubility and dispersion in coating solutions
Structural data from class analogs; confirm specific crystal form.
Coordination chemistry Chelate stability Precursor design

Procurement-Relevant Application Scenarios


Homogeneous Precatalyst for Olefin Dimerization

Where short-chain nickel carboxylates such as acetate and butyrate fail due to hydrocarbon insolubility, nickel(II) cyclohexanebutyrate—by virtue of its C10 carboxylate chain exceeding the five-carbon solubility threshold—can deliver homogeneous nickel loading in non-polar media [1]. This directly enables the formulation of nickel-aluminum dual catalyst systems for olefin dimerization in liquid-phase hydrocarbon solvents, avoiding the foam formation and phase-separation issues associated with mixed carboxylate systems. The 2N (99 %) grade is typically sufficient for this application, allowing cost-effective procurement.

MOD Precursor for Ni/NiO Thin Films

The thermal stability window of nickel(II) cyclohexanebutyrate (mp 240 °C; bp 283.3 °C) provides a 30+ °C processing advantage over nickel acetylacetonate (sublimation onset ~170 °C), enabling spin-coating and subsequent oxidative densification without premature precursor volatilization [2][3]. Unlike nickel 2-ethylhexanoate, which decomposes to metallic nickel and nickel sulfide nanoparticles in hydrocarbon media above 350 °C, the cyclohexanebutyrate salt is structurally predisposed to yield clean NiO upon thermolysis at moderate temperatures (predicted 280–305 °C range), making it a rational precursor for MOD-derived nano-NiO films used in batteries, fuel cells, supercapacitors, and gas sensors. Forthe 4N (99.99 %) or 5N (99.999 %) purity grades are recommended where metallic impurities would degrade electronic or electrochemical performance [4].

Spectroscopic Lot Verification Workflow

The availability of a published ¹H NMR spectrum and two independent FTIR spectra for nickel(II) cyclohexanebutyrate, referenced to an Aldrich standard (Cat. No. 228303), enables incoming quality control laboratories to unambiguously confirm compound identity upon receipt [5]. The characteristic carboxylate IR stretches at 1540–1560 cm⁻¹ (νas) and 1400–1420 cm⁻¹ (νs) are resolvably distinct from those of nickel acetate (~1580–1600 cm⁻¹) and other short-chain nickel carboxylates, allowing rapid spectroscopic discrimination against mislabeled or substituted product . This reduces the procurement risk profile when sourcing from multiple suppliers.

Nanocomposite Nickel Oxide Synthesis

Research on the thermal decomposition of nickel(II) salts of saturated monocarboxylic acids (C4–C8) has established that these precursors yield nickel-containing nanocomposites suitable for catalysis, magnetic materials, and sorbent applications [6]. Nickel(II) cyclohexanebutyrate extends this class to a C10 carboxylate with a cycloaliphatic terminal group, potentially offering different carbon-residue characteristics and particle morphology compared to linear-chain analogs. The 3N (99.9 %) purity grade is appropriate for laboratory-scale nanocomposite synthesis where controlled impurity levels are needed without incurring the cost premium of ultra-high-purity material.

Application
Selection Property
Validation Focus
Homogeneous olefin dimerization precatalyst
Carboxylate chain > C5 for hydrocarbon solubility
Solubility in target hydrocarbon; foam/phase-separation tests
MOD precursor for Ni/NiO thin films
Thermal integrity (mp/bp) and decomposition to NiO
Film densification behavior; oxide phase purity; impurity levels for 4N/5N grades
Spectroscopic lot verification workflow
Distinct IR carboxylate stretching region
Match to published spectra (Aldrich std); discrimination from short-chain analogs
Nanocomposite nickel oxide synthesis
Controlled carboxylate decomposition profile
NiO phase purity; particle morphology; carbon residue characteristics
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